molecular formula C17H14FN5OS B11464048 2-[(4-fluorophenyl)amino]-8-methyl-4-(thiophen-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

2-[(4-fluorophenyl)amino]-8-methyl-4-(thiophen-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11464048
M. Wt: 355.4 g/mol
InChI Key: TXIYRCMSMANXJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-fluorophenyl)amino]-8-methyl-4-(thiophen-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones This compound is characterized by the presence of a fluorophenyl group, a thiophene ring, and a pyrimido-triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)amino]-8-methyl-4-(thiophen-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. One common method involves the condensation of 4-fluoroaniline with a suitable thiophene derivative, followed by cyclization with a pyrimidine precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .

Scientific Research Applications

2-[(4-fluorophenyl)amino]-8-methyl-4-(thiophen-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)amino]-8-methyl-4-(thiophen-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
  • 2-[(4-bromophenyl)amino]-8-methyl-4-(thiophen-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Uniqueness

The presence of the fluorophenyl group in 2-[(4-fluorophenyl)amino]-8-methyl-4-(thiophen-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one imparts unique electronic properties, making it distinct from its chlorinated or brominated analogs.

Properties

Molecular Formula

C17H14FN5OS

Molecular Weight

355.4 g/mol

IUPAC Name

2-(4-fluoroanilino)-8-methyl-4-thiophen-2-yl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C17H14FN5OS/c1-10-9-14(24)23-15(13-3-2-8-25-13)21-16(22-17(23)19-10)20-12-6-4-11(18)5-7-12/h2-9,15H,1H3,(H2,19,20,21,22)

InChI Key

TXIYRCMSMANXJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(N=C(NC2=N1)NC3=CC=C(C=C3)F)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.